5-Ethyl-demethyl Lercanidipine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Ethyl-demethyl Lercanidipine is a derivative of Lercanidipine, a well-known calcium channel blocker used primarily for the treatment of hypertension. This compound belongs to the dihydropyridine class of calcium channel blockers, which work by relaxing and opening blood vessels, allowing blood to circulate more freely and thereby lowering blood pressure .

Mechanism of Action

- The primary target of 5-Ethyl-demethyl Lercanidipine is high-voltage dependent L-type calcium channels . These channels are expressed in various cells, including cardiac tissue, skeletal muscles, and other excitable cells .

- By inhibiting these channels, it relaxes the smooth muscle cells, leading to vasodilation and a subsequent decrease in blood pressure .

- The exact mechanism involves deforming the channel, inhibiting ion-control gating mechanisms, and possibly interfering with calcium release from the sarcoplasmic reticulum .

Target of Action

Mode of Action

Biochemical Analysis

Biochemical Properties

5-Ethyl-demethyl Lercanidipine, like Lercanidipine, is likely to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition could be due to the deformation of the channel, inhibition of ion-control gating mechanisms, and/or interference with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .

Cellular Effects

Based on its parent compound, Lercanidipine, it can be inferred that it may cause dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Molecular Mechanism

It is likely to be similar to that of Lercanidipine, which inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition could be due to the deformation of the channel, inhibition of ion-control gating mechanisms, and/or interference with the release of calcium from the sarcoplasmic reticulum .

Temporal Effects in Laboratory Settings

Lercanidipine, its parent compound, is known for its slower onset and longer duration of action than other calcium channel antagonists .

Metabolic Pathways

Lercanidipine, its parent compound, is known to be metabolized in the liver .

Preparation Methods

The synthesis of 5-Ethyl-demethyl Lercanidipine involves several steps:

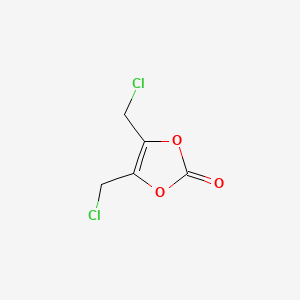

Esterification: Diketene and 3-hydroxypropionitrile are esterified in the presence of an alkali to generate propionitrile acetoacetate.

Condensation and Cyclization: The propionitrile acetoacetate undergoes condensation and cyclization with 3-nitrobenzaldehyde and 3-amido-methyl crotonate to form the parent nucleus of Lercanidipine.

Esterification and Crystallization: The final step involves esterification under the catalysis of thionyl chloride and dimethyl formamide (DMF), followed by crystallization to obtain high-purity Lercanidipine hydrochloride.

Chemical Reactions Analysis

5-Ethyl-demethyl Lercanidipine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

Reduction: Common reducing agents like hydrogen gas in the presence of a catalyst can be used to reduce the compound.

Substitution: Halogenating agents in aprotic solvents are often used for substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can result in the formation of various halogenated derivatives .

Scientific Research Applications

5-Ethyl-demethyl Lercanidipine has several scientific research applications:

Biology: The compound is studied for its effects on calcium channels in various biological systems.

Industry: The compound is used in the pharmaceutical industry for the production of antihypertensive drugs.

Comparison with Similar Compounds

5-Ethyl-demethyl Lercanidipine is compared with other dihydropyridine calcium channel blockers such as:

Amlodipine: Known for its longer duration of action but higher incidence of edema.

Lacidipine: Similar in action but with fewer side effects compared to Amlodipine.

The uniqueness of this compound lies in its specific molecular modifications, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

CAS No. |

786625-22-7 |

|---|---|

Molecular Formula |

C₃₇H₄₃N₃O₆ |

Molecular Weight |

625.75 |

Synonyms |

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester; 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylam |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)

![7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)

![2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)